3-Anilinopropanesulphonic acid
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Overview
Description
3-Anilinopropanesulphonic acid is an organic compound with the molecular formula C9H13NO3S. It is also known as 3-(Phenylamino)-1-propanesulfonic acid. This compound is characterized by the presence of an aniline group attached to a propanesulfonic acid moiety. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilinopropanesulphonic acid typically involves the reaction of aniline with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the aniline acts as a nucleophile, displacing the chlorine atom from the 3-chloropropanesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Anilinopropanesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-Anilinopropanesulphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Anilinopropanesulphonic acid involves its interaction with various molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and enzymes. The sulfonic acid moiety can enhance the compound’s solubility and reactivity in aqueous environments.
Comparison with Similar Compounds
3-Amino-1-propanesulfonic acid: This compound has a similar structure but with an amino group instead of an aniline group.
3-(N-morpholino)propanesulfonic acid:
Uniqueness: 3-Anilinopropanesulphonic acid is unique due to the presence of both an aniline group and a sulfonic acid moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
72943-20-5 |
---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-anilinopropane-1-sulfonic acid |
InChI |
InChI=1S/C9H13NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,11,12,13) |
InChI Key |
NYLUYMWPXIIXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCS(=O)(=O)O |
Related CAS |
141182-90-3 |
Origin of Product |
United States |
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